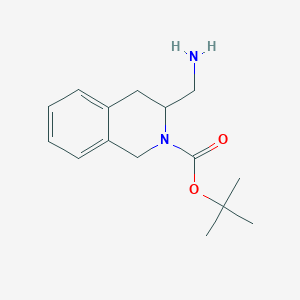

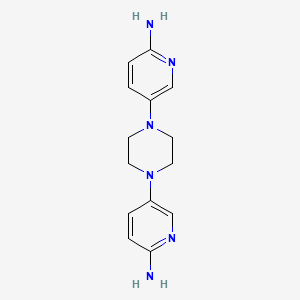

![molecular formula C4H3Br2F2N3 B1531565 3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole CAS No. 1849206-41-2](/img/structure/B1531565.png)

3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

Übersicht

Beschreibung

3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole is a heterocyclic compound with a unique structure. It belongs to the family of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have significant pharmacological importance and find applications in drug discovery, agrochemistry, materials science, and organic catalysis .

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. One notable method for its preparation is through the reaction of aminonitrile with various alkyl and aryl nitriles, catalyzed by iron(III) chloride. This one-pot process leads to the formation of the desired triazole scaffold .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring with two bromine atoms and a difluoroethyl group. The arrangement of these substituents significantly influences its properties and interactions with biological receptors .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitutions, cyclizations, or other transformations. Investigating its reactivity and selectivity in different reactions is crucial for understanding its versatility .

Physical And Chemical Properties Analysis

- Chemical Properties :

Wissenschaftliche Forschungsanwendungen

Supramolecular Interactions of Triazoles

Research emphasizes the significance of 1,2,3-triazoles, including derivatives like "3,5-Dibromo-1-(2,2-difluoroethyl)-1H-[1,2,4]triazole", in supramolecular chemistry. The nitrogen-rich triazole ring facilitates a variety of supramolecular interactions, such as hydrogen and halogen bonding, enabling applications in anion recognition, catalysis, and photochemistry. The versatility of triazoles extends far beyond their initial use in click chemistry, showcasing their potential in creating complex molecular architectures (Schulze & Schubert, 2014).

Synthesis of Aryl-Triazoles

A notable application in organic synthesis involves the highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole, leading to the efficient synthesis of 2-aryltriazoles. This methodology provides a straightforward route to access diverse 1,2,3-triazole derivatives, highlighting the importance of dibromo-triazole compounds in synthesizing structurally varied triazoles with potential applications in drug development and materials science (Wang et al., 2009).

Medicinal Chemistry of Triazoles

The pharmacological relevance of 1,2,3-triazoles is underscored by their extensive biological activities, making them a crucial scaffold in drug discovery. The ease of synthesis through click chemistry enables the exploration of triazole derivatives as potential therapeutic agents. Their applications cover a wide array of medical conditions, including as COX inhibitors, HIV protease inhibitors, and cannabinoid receptor antagonists, demonstrating the triazoles' adaptability and significance in medicinal chemistry (Dheer, Singh, & Shankar, 2017).

Bioisosterism with Triazoles

The 1,2,3-triazole ring acts as an effective bioisostere in medicinal chemistry, enabling the design of new drug analogs by mimicking various functional groups. This property facilitates the development of compounds with improved biological activities and pharmacokinetic profiles. The structural features of triazoles, allowing for diverse modifications, play a critical role in the discovery and optimization of new therapeutic agents (Bonandi et al., 2017).

Innovative Synthesis Techniques

Further advancements in synthetic methods have been demonstrated, such as the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, showcasing the continual evolution of triazole chemistry in facilitating novel synthetic pathways. This method provides access to fluoro-substituted triazoles, expanding the toolkit for developing new materials and pharmaceuticals (Zumbrunn, 1998).

Wirkmechanismus

While specific details about the mechanism of action for this compound may vary, its 1,2,4-triazole core likely plays a crucial role. Hydrogen bonding and dipole interactions with biological receptors contribute to its pharmacophoric properties. Further studies are needed to elucidate its precise mode of action .

Eigenschaften

IUPAC Name |

3,5-dibromo-1-(2,2-difluoroethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2F2N3/c5-3-9-4(6)11(10-3)1-2(7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGUHAIDRPVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

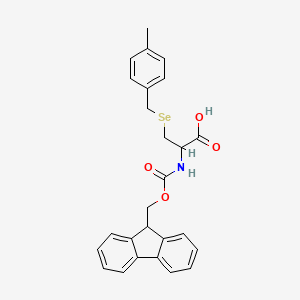

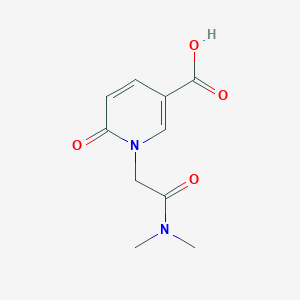

![1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531482.png)

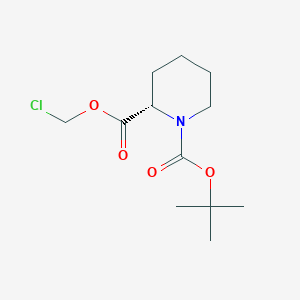

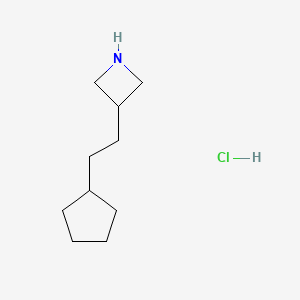

![ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride](/img/structure/B1531494.png)

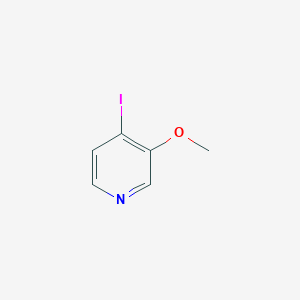

![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)

![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)

![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)

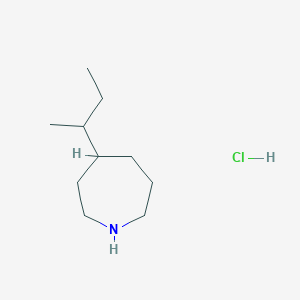

![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)